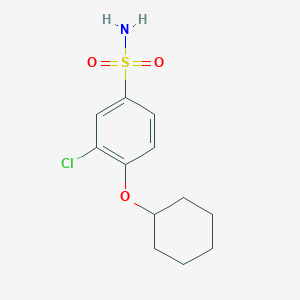
3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the chloro and cyclohexyloxy groups in the benzene ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonamide typically involves the sulfonation of 3-chloro-4-(cyclohexyloxy)benzene. This can be achieved through the following steps:
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as tin(II) chloride or iron in hydrochloric acid.
Sulfonation: The amine group is then sulfonated using chlorosulfonic acid to yield the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chloro group.
Oxidation: Oxidized products may include sulfonic acids or other oxidized derivatives.
Reduction: Reduced products may include amines or other reduced forms of the compound.
科学研究应用
3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as a drug candidate for treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt biological pathways. This inhibition can lead to the suppression of microbial growth or other biological effects.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-(cyclohexyloxy)benzene-1-sulfonamide
- 3-Chloro-4-(methoxy)benzene-1-sulfonamide
- 3-Chloro-4-(ethoxy)benzene-1-sulfonamide
Uniqueness
3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonamide is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties
生物活性
3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial, antifungal, and anti-inflammatory research. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group , which is known for its significant reactivity and biological activity. Its molecular formula is C13H16ClN1O3S, with a molecular weight of approximately 309.2 g/mol. The presence of the chloro group and cyclohexyloxy substituent contributes to its unique properties and potential interactions with biological targets.
Antibacterial Properties
The primary focus of research on this compound has been its antibacterial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation. In vitro studies have demonstrated that this compound exhibits significant activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics .
Antifungal and Anti-inflammatory Activity
In addition to its antibacterial effects, preliminary studies suggest that this compound may possess antifungal properties. The sulfonamide group is also associated with anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
The mechanism of action involves the formation of covalent bonds with nucleophiles in bacterial enzymes, leading to the inhibition of essential metabolic pathways. This interaction typically results in the disruption of cell wall synthesis or other critical functions necessary for bacterial survival.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the chemical structure can significantly influence the biological activity of sulfonamides. The following table summarizes some structurally related compounds and their unique features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonamide | Methylsulfanyl group | Varying solubility; potential antibacterial activity |
| 4-(3-Chloro-4-fluorophenoxy)benzene-1-sulfonamide | Fluorine substituent | Enhanced bioactivity due to increased electronegativity |
| 4-(Cyclopropylisoquinolin-3-yl)sulfamoylbenzoic acid | Isoquinoline scaffold | Potentially different pharmacological profiles |
These variations highlight how substituents can modify solubility, reactivity, and overall efficacy against target pathogens.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
- Antibacterial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against multi-drug resistant strains of Staphylococcus aureus .
- Anti-inflammatory Effects : In vivo models showed that treatment with this compound resulted in reduced inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .
- Comparative Studies : Comparative analyses with other sulfonamide derivatives indicated that modifications at the para position significantly affected antibacterial potency and selectivity towards bacterial enzymes .
属性
分子式 |
C12H16ClNO3S |
|---|---|
分子量 |
289.78 g/mol |
IUPAC 名称 |
3-chloro-4-cyclohexyloxybenzenesulfonamide |
InChI |
InChI=1S/C12H16ClNO3S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,14,15,16) |
InChI 键 |
JSABBITWTPSCTO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)S(=O)(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















